Dichlorosilane is classified under organosilicon compounds, which are characterized by silicon atoms bonded to carbon-containing groups. It is produced as a byproduct during the synthesis of trichlorosilane, which is a precursor for silicon production. The compound is notable for its reactivity and potential to form various siloxanes upon hydrolysis.
The synthesis of dichlorosilane can be achieved through several methods:
The disproportionation process typically involves using secondary or tertiary amines as catalysts. The reaction conditions are carefully controlled to optimize yield and minimize by-products. High temperatures (40-50 °C) are maintained to facilitate the reaction while ensuring that dichlorosilane is removed immediately after formation to prevent further reactions .
Dichlorosilane has a molecular structure characterized by a central silicon atom bonded to two hydrogen atoms and two chlorine atoms. Its molecular geometry is tetrahedral, which is typical for compounds with four substituents around a central atom.
Dichlorosilane undergoes several important chemical reactions:
The mechanism by which dichlorosilane acts in chemical reactions largely depends on its ability to undergo hydrolysis or disproportionation:
These processes are crucial for synthesizing various siloxanes used in materials science and polymer chemistry.
Dichlorosilane has several significant applications:
The foundational chemistry of chlorosilanes emerged in the mid-19th century with Charles Friedel and James Crafts’ synthesis of tetraethylsilane using diethylzinc and silicon tetrachloride. This approach relied on organometallic intermediates, which presented significant experimental challenges, including moisture sensitivity and poor selectivity. The Grignard method (early 20th century), involving alkylmagnesium halides and silicon tetrachloride, improved accessibility to organochlorosilanes but remained inefficient for dichlorosilane (H₂SiCl₂) due to uncontrolled substitution and low yields. For instance, attempts to synthesize dichlorosilane often produced mixtures of mono-, di-, and trichlorinated species, requiring complex fractional distillation [7] [10].
Frederick Kipping’s systematic studies (1900s–1930s) revealed the reactivity patterns of chlorosilanes but underscored dichlorosilane’s thermodynamic instability. Early routes to dichlorosilane included the direct combination of hydrogen chloride with silicon at high temperatures (>300°C), but this favored trichlorosilane (HSiCl₃) as the primary product. The absence of effective catalysts or controlled conditions limited dichlorosilane synthesis to trace quantities, confining its study to fundamental research rather than industrial application [7] [9].
Table 1: Early Dichlorosilane Synthesis Methods and Limitations
Method | Reagents | Primary Products | Yield of H₂SiCl₂ | Key Limitations |
---|---|---|---|---|
Friedel-Crafts | SiCl₄ + R₂Zn | R₄Si, R₃SiCl | Negligible | Low selectivity, complex purification |
Grignard | SiCl₄ + RMgX | RₙSiCl₄₋ₙ (mixed) | <10% | Side reactions, moisture sensitivity |
Direct HCl/Si | Si + HCl (g) | HSiCl₃, SiCl₄ | <5% | High-temperature favorability for trichlorosilane |
A transformative breakthrough came in 1919 when Alfred Stock and Carl Somieski developed a controlled pathway to dichlorosilane via disproportionation of trichlorosilane. This method exploited the thermodynamic equilibrium:
2\ \text{HSiCl}_3 \rightleftharpoons \text{SiCl}_4 + \text{H}_2\text{SiCl}_2
Their protocol utilized silane (SiH₄) as a starting material, reacting it with anhydrous hydrogen chloride at 0°C to form dichlorosilane:
\text{SiH}_4 + 2\text{HCl} \rightarrow \text{H}_2\text{SiCl}_2 + 2\text{H}_2
Crucially, Stock and Somieski pioneered specialized techniques to handle dichlorosilane’s air sensitivity and self-ignition, including vacuum-line transfers and solvent-mediated hydrolysis. For hydrolysis, they dissolved H₂SiCl₂ in benzene and exposed it briefly to excess water, yielding monomeric prosiloxane (H₂SiO), which rapidly polymerized into cyclic or linear polysiloxanes. This work provided the first reliable access to dichlorosilane-derived materials and revealed its unique reactivity compared to higher chlorinated silanes [1] [3].
The disproportionation reaction’s significance extended beyond synthesis: it demonstrated the metastability of dichlorosilane under controlled conditions. Stock and Somieski’s empirical observations laid groundwork for later theoretical studies, including Walch and Schlegel’s 20th-century computational analyses confirming SiCl₂ and SiClH as primary thermal decomposition products [1].
Industrial demand for dichlorosilane surged with the semiconductor industry’s growth in the 1960s–1970s, where it served as a high-purity precursor for silicon nitride films. This necessitated scaling disproportionation beyond bench-top setups. Key innovations included:
Table 2: Industrial Fixed-Bed Reactor Parameters for Dichlorosilane Production
Parameter | Optimal Range | Effect on Dichlorosilane Yield | Industrial Rationale |
---|---|---|---|
Temperature | 50–80°C | Maximizes at 70°C | Higher temperatures accelerate silane formation |
Catalyst Bed Height | 1.0–1.5 m | Peaks at 1.5 m; declines beyond | Equilibrium limitations in tall reactors |
Feed Flow Rate | 0.5–1.0 L/min·kg_cat | Negligible effect if bed volume fixed | Contact time governs conversion |
Parallel innovations arose from the Direct Process (Rochow-Müller, 1940s), originally for methylchlorosilanes. By the 1980s, adapting copper catalysts doped with metals like tin or zinc (Pauling electronegativity >1.9) enabled direct dichlorosilane synthesis from silicon and hydrogen chloride:
\text{Si} + 2\text{HCl} \xrightarrow{\text{Cu/X}} \text{H}_2\text{SiCl}_2
This method coexisted with disproportionation, particularly for integrated chlorosilane facilities producing both electronic and silicone materials [4] [7].
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